molecular formula C10H16N2 B594911 N-(tert-Butyl)-3-methylpyridin-2-amine CAS No. 1235305-63-1

N-(tert-Butyl)-3-methylpyridin-2-amine

Cat. No. B594911
Key on ui cas rn: 1235305-63-1
M. Wt: 164.252
InChI Key: YLNITNIQZMQEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883807B2

Procedure details

To a 3 or 4-necked flask (100 L) with water cooling condenser, mechanical stirring and N2 was charged toluene (40 L), 2-bromo-3-methylpyridine (4.966 kg), sodium t-butoxide (5.60 kg). The slurry was then sparged N2 for 10 min; then tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.065 kg, 0.071 mol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP, 0.106 kg, 0.171 mol) and t-butylamine (4.51 L) were charged. The resulting dark mixture was stirred 10 min at 23° C. under N2 and then heated to 70° C. (internal temp) with a steam bath. No t-butyl amine reflux was noticed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.966 kg
Type
reactant
Reaction Step One
Quantity
5.6 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.106 kg
Type
reactant
Reaction Step Four
Quantity
4.51 L
Type
reactant
Reaction Step Four
Quantity
0.065 kg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][N:5]=1.CC(C)([O-])C.[Na+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:63]([NH2:67])([CH3:66])([CH3:65])[CH3:64]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:63]([NH:67][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:66])([CH3:65])[CH3:64] |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
4.966 kg
Type
reactant
Smiles
BrC1=NC=CC=C1C
Name
Quantity
5.6 kg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
40 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Four
Name
Quantity
0.106 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.51 L
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0.065 kg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
To a 3 or 4-necked flask (100 L) with water cooling condenser, mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting dark mixture was stirred 10 min at 23° C. under N2
Duration
10 min

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NC1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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